Neocarzinostatin

Description

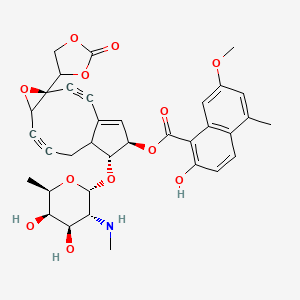

Zinostatin is an enediyne antineoplastic antibiotic hybrid containing an aminoglycoside chromophore. Zinostatin is isolated from the bacterium Streptomyces carzinostaticus. The aminoglycoside component of zinostatin intercalates into DNA and the benzene diradical intermediate of the enediyne core binds to the minor groove of DNA, resulting in single- and double-strand breaks in DNA and apoptosis. (NCI04)

An enediyne that alkylates DNA and RNA like MITOMYCIN does, so it is cytotoxic.

Properties

IUPAC Name |

[(4S,11R,12R)-11-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-(2-oxo-1,3-dioxolan-4-yl)-5-oxatricyclo[8.3.0.04,6]tridec-1(13)-en-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h8-9,12-14,17,21,24-26,28-31,33,36-39H,6,15H2,1-4H3/t17-,21?,24-,25?,26?,28-,29+,30-,31-,33-,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXZMHNVKCEIJX-LTZUVELHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C3CC#CC4C(O4)(C#CC3=CC2OC(=O)C5=C(C=CC6=C5C=C(C=C6C)OC)O)C7COC(=O)O7)NC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](C=C3C2CC#CC4[C@@](O4)(C#C3)C5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9014-02-2 | |

| Record name | Zinostatin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009014022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Neocarzinostatin on DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocarzinostatin (NCS) is a potent antitumor antibiotic composed of a protein component (apo-NCS) and a non-protein chromophore (NCS-Chrom). The biological activity of NCS resides in its chromophore, an enediyne compound that, upon activation, induces sequence-specific cleavage of DNA, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of NCS on DNA, including quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key molecular pathways.

Core Mechanism of Action

The action of this compound on DNA is a multi-step process initiated by the release of the chromophore from the apoprotein and its subsequent activation.

-

Chromophore Release and Binding to DNA: The apoprotein acts as a carrier and stabilizer for the highly labile chromophore.[1] Upon administration, the chromophore is released and binds to the minor groove of DNA.[2] This binding is non-covalent and shows a preference for regions rich in thymine and adenine.[3][4] The naphthoate moiety of the chromophore is thought to intercalate into the DNA helix.[5] The dissociation constant (Kd) for the DNA-chromophore complex is approximately 5 µM.[5]

-

Activation of the Chromophore: The DNA-bound chromophore is activated by a nucleophilic attack, typically by a thiol-containing molecule such as 2-mercaptoethanol or glutathione.[6] This activation leads to a rearrangement of the enediyne core, generating a highly reactive biradical species.

-

DNA Cleavage: The biradical species abstracts hydrogen atoms from the deoxyribose backbone of DNA, initiating a cascade of reactions that result in strand scission. This process can lead to both single-strand breaks (SSBs) and double-strand breaks (DSBs).

-

Single-Strand Breaks: NCS primarily induces SSBs at thymidine and adenosine residues.[3] The cleavage is not random and shows a preference for specific sequences, particularly within trinucleotide sequences of GN1N2, where N2 is T or A.[7]

-

Double-Strand Breaks: DSBs are less frequent than SSBs, with a ratio of approximately 1 double-strand break for every 10-15 single-strand breaks.[6] These breaks are highly sequence-specific, occurring predominantly at AGT·ACT trinucleotide sequences.[8][9] The formation of DSBs is significantly enhanced when glutathione is the activating thiol compared to 2-mercaptoethanol.[8][9]

-

The chemical mechanism of cleavage involves the abstraction of a hydrogen atom from either the C-5' or C-4' position of the deoxyribose sugar, leading to the formation of a sugar radical. In the presence of oxygen, this radical can be trapped, leading to the formation of a 5'-aldehyde on the cleaved strand and release of the free base.

Quantitative Data

| Parameter | Value | DNA Sequence/Conditions | Reference |

| Binding Affinity (Kd) | ~ 5 µM | General DNA | [5] |

| Double-Strand Break to Single-Strand Break Ratio | ~1:10 to 1:15 | Varies with cell type and conditions | [6] |

| DSB Enhancement with Glutathione | 7-fold increase | Compared to 2-mercaptoethanol | [8][9] |

| Apoprotein-Chromophore Dissociation Constant (Kd) for Mutants | Wild type: 4.4 µM; S98A: 2.2 µM; S98G: 1.3 µM; S98C: 9.7 µM | Ethidium Bromide as chromophore analog | [10] |

Signaling Pathways and Cellular Response

NCS-induced DNA damage triggers a robust cellular response, primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways. These pathways are critical for detecting DNA damage and initiating cell cycle arrest, DNA repair, or apoptosis.

NCS-induced DNA damage response pathway.

Upon the formation of DSBs, the ATM kinase is recruited and activated. Activated ATM then phosphorylates a number of downstream targets, including the histone variant H2AX (to form γH2AX, a marker of DNA damage) and the tumor suppressor protein p53. Phosphorylation of p53 stabilizes the protein and enhances its transcriptional activity, leading to the expression of genes that mediate cell cycle arrest (primarily at the G2/M checkpoint) and apoptosis. ATR is primarily activated by single-strand breaks.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the mechanism of this compound.

In Vitro DNA Cleavage Assay

This assay is used to determine the ability of NCS to cleave a DNA substrate in a controlled environment.

Workflow for in vitro DNA cleavage assay.

Materials:

-

DNA substrate (e.g., supercoiled plasmid DNA like pBR322, or a 5'-end-labeled oligonucleotide of a specific sequence)

-

This compound (stock solution)

-

2-Mercaptoethanol (or other thiol activator)

-

Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Loading Dye

-

Agarose or polyacrylamide gel

-

Electrophoresis buffer (e.g., TBE or TAE)

-

DNA visualization agent (e.g., ethidium bromide, SYBR Green, or autoradiography film for radiolabeled DNA)

Protocol:

-

Prepare a reaction mixture containing the DNA substrate, reaction buffer, and this compound to the desired final concentrations.

-

Initiate the reaction by adding the thiol activator (e.g., 2-mercaptoethanol).

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., a solution containing EDTA and a loading dye) or by heat inactivation.

-

Load the samples onto an agarose or polyacrylamide gel. The choice of gel depends on the size of the DNA and the desired resolution.

-

Perform electrophoresis to separate the DNA fragments based on size.

-

Visualize the DNA fragments using an appropriate method. Cleavage of plasmid DNA will result in the appearance of nicked (single-strand breaks) and linear (double-strand breaks) forms from the supercoiled form. For end-labeled oligonucleotides, cleavage products will appear as smaller bands.

DNA Footprinting Assay

This technique is used to identify the specific DNA sequences where NCS binds and cleaves.

Workflow for DNA footprinting assay.

Materials:

-

A DNA fragment of interest, uniquely end-labeled with a radioisotope (e.g., ³²P).

-

This compound

-

DNase I (for comparison)

-

Reaction buffers for binding and cleavage

-

Stop solution

-

Denaturing polyacrylamide gel

-

Electrophoresis apparatus

-

Autoradiography film and cassette

Protocol:

-

Incubate the end-labeled DNA probe with varying concentrations of this compound to allow for binding.

-

Treat the DNA-protein complexes with a limited amount of DNase I to randomly introduce single-strand nicks. In a parallel reaction, activate the bound NCS with a thiol to induce cleavage. A control reaction without NCS should also be performed.

-

Stop the reactions and purify the DNA fragments.

-

Denature the DNA fragments by heating in a formamide-containing loading buffer.

-

Separate the fragments by size on a high-resolution denaturing polyacrylamide gel.

-

Visualize the DNA fragments by autoradiography. The region where NCS binds will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of bands). The lanes with activated NCS will show cleavage at specific sites.

HPLC Analysis of DNA Adducts

This method is used to identify and quantify the specific chemical modifications (adducts) formed on the DNA bases and sugars upon treatment with NCS.

Materials:

-

DNA treated with this compound

-

Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)

-

HPLC system with a C18 reverse-phase column

-

Mass spectrometer (for HPLC-MS/MS)

-

Appropriate buffers and solvents for chromatography

Protocol:

-

Isolate DNA from cells or tissues treated with this compound.

-

Digest the DNA to individual nucleosides using a cocktail of enzymes.

-

Separate the nucleosides and DNA adducts using reverse-phase HPLC.

-

Detect and identify the adducts using a mass spectrometer. The fragmentation pattern in MS/MS can provide structural information about the adducts, such as the 5'-aldehyde product.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

-

Adherent or suspension cells

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density.[11]

-

Allow the cells to adhere (for adherent cells) overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC50 value (the concentration of NCS that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of this compound on cell cycle progression.

Materials:

-

Cells treated with this compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

Propidium iodide (PI) staining solution containing RNase A

-

Flow cytometer

Protocol:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing.[12]

-

Incubate the fixed cells on ice or at -20°C for at least 30 minutes.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound exerts its potent antitumor activity through a complex and highly specific mechanism of DNA damage. Understanding the molecular details of its interaction with DNA, the sequence specificity of its cleavage, and the cellular responses it elicits is crucial for the rational design of new anticancer therapies and for optimizing the clinical use of this and related compounds. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the fascinating biology of this unique natural product.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of reversible binding of this compound chromophore to DNA: evidence for binding via the minor groove - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mode of reversible binding of this compound chromophore to DNA: base sequence dependency of binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound chromophore binds to deoxyribonucleic acid by intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation and inactivation of this compound-induced cleavage of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sequence-specific, strand-selective, and directional binding of this compound chromophore to oligodeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sequence-specific double-strand breakage of DNA by this compound involves different chemical mechanisms within a staggered cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Preparation of this compound apoprotein mutants and the randomized library on the chromophore-binding cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Neocarzinostatin: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocarzinostatin (NCS) is a potent antitumor antibiotic belonging to the enediyne class of natural products. First isolated in 1965 from the culture filtrates of Streptomyces carzinostaticus, its complex structure and unique mechanism of action have been the subject of extensive research.[1] NCS is a chromoprotein, consisting of a non-covalently bound chromophore (NCS-Chr) and a single-chain apoprotein (apo-NCS).[1][2] The apoprotein serves to stabilize and deliver the highly labile chromophore, which is the cytotoxic component responsible for the DNA-damaging activity of NCS.[1][2] This technical guide provides an in-depth overview of the discovery, history, physicochemical properties, and mechanism of action of this compound, along with detailed experimental protocols relevant to its study.

Physicochemical Properties of this compound

The holoprotein of this compound is a tight complex of the apoprotein and the chromophore, with a high affinity for each other. The key quantitative properties of this compound and its components are summarized in the tables below.

| Component | Property | Value | Reference |

| Holoprotein | Dissociation Constant (Kd) | ~10-10 M | [1][2] |

| Apoprotein (apo-NCS) | Molecular Weight | ~11.1 - 12 kDa | [1] |

| Number of Amino Acids | 113 | [1][3] | |

| Chromophore (NCS-Chr) | Molecular Weight | 659.64 g/mol | [1][3] |

| Molecular Formula | C35H33NO12 | [1][3] |

Table 1: Physicochemical Properties of this compound and its Components

| Amino Acid | Count |

| Alanine (Ala) | 13 |

| Arginine (Arg) | 3 |

| Asparagine (Asn) | 5 |

| Aspartic acid (Asp) | 9 |

| Cysteine (Cys) | 4 |

| Glutamic acid (Glu) | 4 |

| Glutamine (Gln) | 2 |

| Glycine (Gly) | 12 |

| Histidine (His) | 1 |

| Isoleucine (Ile) | 3 |

| Leucine (Leu) | 7 |

| Lysine (Lys) | 4 |

| Methionine (Met) | 0 |

| Phenylalanine (Phe) | 4 |

| Proline (Pro) | 5 |

| Serine (Ser) | 10 |

| Threonine (Thr) | 10 |

| Tryptophan (Trp) | 2 |

| Tyrosine (Tyr) | 5 |

| Valine (Val) | 10 |

| Total | 113 |

Table 2: Amino Acid Composition of this compound Apoprotein (apo-NCS) Calculated from the gene sequence.

Discovery and History

The discovery and elucidation of this compound's structure and function was a multi-decade effort involving numerous research groups. The timeline below highlights the key milestones in this journey.

Caption: A timeline of key discoveries in this compound research.

Mechanism of Action: DNA Damage via Bergman Cyclization

The biological activity of this compound is derived from its chromophore, which acts as a potent DNA-damaging agent. The apoprotein protects the highly unstable chromophore and facilitates its delivery to the target DNA.[1][2] The mechanism of DNA damage involves a series of steps culminating in the generation of a diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand cleavage.

Caption: Signaling pathway of this compound-induced DNA damage.

Experimental Protocols

Isolation and Purification of this compound

A three-step column chromatographic method has been described for the purification of this compound from a crude preparation obtained from the culture broth of Streptomyces carzinostaticus.[4]

1. Ion-Exchange Chromatography:

-

Column: DEAE-cellulose column.

-

Buffer: Start with a low salt concentration buffer (e.g., 20 mM Tris-HCl, pH 7.5).

-

Elution: Apply a linear salt gradient (e.g., 0 to 0.5 M NaCl in the starting buffer) to elute the bound proteins.

-

Monitoring: Monitor the eluate for protein content (A280 nm) and bioactivity.

2. Gel Filtration Chromatography:

-

Column: Sephadex G-75 or similar size-exclusion column.

-

Buffer: A suitable buffer such as phosphate-buffered saline (PBS), pH 7.4.

-

Purpose: To separate proteins based on their molecular size and remove contaminants of different molecular weights.

3. Adsorption Chromatography:

-

Column: Hydroxyapatite column.

-

Buffer: A phosphate buffer system.

-

Elution: Elute with a gradient of increasing phosphate concentration.

-

Final Product: The purified this compound should be homogeneous as determined by SDS-PAGE and other analytical techniques.

In Vitro DNA Cleavage Assay

This assay is used to assess the DNA-damaging activity of this compound. The assay relies on the conversion of supercoiled plasmid DNA to nicked (open circular) and linear forms upon strand scission.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322).

-

This compound.

-

A thiol-containing reducing agent (e.g., 2-mercaptoethanol or dithiothreitol).

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl).

-

Agarose gel electrophoresis system.

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe).

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA (e.g., 10-20 ng/µL), and the desired concentration of this compound.

-

Initiate the reaction by adding the thiol reducing agent (e.g., 2-mercaptoethanol to a final concentration of 1-5 mM).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel and visualize the DNA bands under UV light. The conversion of supercoiled DNA to nicked and linear forms indicates DNA cleavage activity.

Caption: Experimental workflow for the in vitro DNA cleavage assay.

HPLC Purification of this compound Chromophore

The chromophore of this compound can be separated from the apoprotein and purified using reverse-phase high-performance liquid chromatography (HPLC).

Method:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a modifying agent like trifluoroacetic acid (TFA) to improve peak shape.

-

Gradient: A typical gradient might start with a low percentage of the organic solvent and increase linearly over time to elute the more hydrophobic chromophore.

-

Detection: The chromophore can be detected by its UV absorbance at specific wavelengths (e.g., 340 nm).

-

Sample Preparation: The holoprotein is typically dissociated in a solution that will denature the protein and release the chromophore, such as a mixture of methanol and a weak acid. The precipitated protein is removed by centrifugation before injecting the supernatant containing the chromophore onto the HPLC column.

Conclusion

This compound remains a molecule of significant interest in the fields of natural product chemistry, enzymology, and oncology. Its intricate structure, unique DNA-damaging mechanism, and the interplay between its protein and chromophore components provide a rich area for further investigation. The detailed information and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals working to further understand and exploit the therapeutic potential of this remarkable antitumor agent.

References

- 1. A facile method of purification of this compound, an antitumor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Amino Acid Sequence of this compound Apoprotein Deduced from the Base Sequence of the Gene [jstage.jst.go.jp]

- 3. Primary structure of this compound, an antitumor protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The amino acid sequence of this compound apoprotein deduced from the base sequence of the gene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of Neocarzinostatin in Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neocarzinostatin (NCS), a potent enediyne antitumor antibiotic produced by Streptomyces carzinostaticus, stands as a testament to the intricate biosynthetic capabilities of actinomycetes. This technical guide provides a comprehensive overview of the NCS biosynthetic pathway, detailing the genetic architecture, enzymatic machinery, and regulatory networks that govern its production. We present a convergent biosynthetic model, dissecting the formation of the three core components of the NCS chromophore: the deoxy aminosugar, the naphthoic acid moiety, and the highly reactive enediyne core. This guide summarizes available quantitative data, outlines key experimental methodologies, and provides visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research into this remarkable natural product.

Introduction

This compound is a chromoprotein antibiotic composed of a non-covalently bound complex of a 113-amino acid apoprotein (NcsA) and a highly labile chromophore.[1] The chromophore is the cytotoxic component, exerting its antitumor activity through DNA strand scission.[2] Its unique nine-membered enediyne core, upon activation, undergoes a Bergman cyclization to generate a diradical species that abstracts hydrogen atoms from the deoxyribose backbone of DNA.[1] The apoprotein serves to stabilize and transport this reactive warhead.[3] The intricate structure of the NCS chromophore has made its biosynthesis a subject of intense scientific scrutiny, revealing a fascinating interplay of polyketide synthases, tailoring enzymes, and regulatory elements.

The this compound Biosynthetic Gene Cluster

The genetic blueprint for NCS biosynthesis is located on a large, continuous stretch of DNA in Streptomyces carzinostaticus ATCC 15944.[4] The gene cluster spans approximately 130 kb and contains 47 open reading frames (ORFs) dedicated to the production, regulation, and transport of NCS.[4] These genes, collectively known as the ncs cluster, orchestrate a convergent biosynthetic strategy.

Biosynthesis of the this compound Chromophore

The biosynthesis of the NCS chromophore is a modular process, involving the independent synthesis of three key building blocks that are subsequently assembled.[1][4]

Synthesis of the Deoxy Aminosugar Moiety

A cluster of seven genes, from ncsC to ncsC6, are responsible for the synthesis of the deoxy aminosugar component.[1] Sequence analysis of these genes suggests a pathway starting from D-mannose-1-phosphate, which is then converted through a series of enzymatic steps to a dNDP-deoxyaminosugar.[1][4] While D-glucose-1-phosphate has also been considered as a potential starting material, evidence points towards D-mannose-1-phosphate as the more probable precursor.[1]

Synthesis of the Naphthoic Acid Moiety

The naphthoic acid component of the chromophore is synthesized by a Type I iterative polyketide synthase (PKS) encoded by the ncsB gene.[1][4] This is noteworthy as aromatic polyketides in bacteria are typically synthesized by Type II PKS systems. The NcsB PKS utilizes acetyl-CoA and malonyl-CoA to construct the polyketide chain that is subsequently cyclized and aromatized.[1] Additional enzymes encoded by ncsB1, ncsB2, and ncsB3 are involved in the tailoring of the naphthoic acid moiety, including methylation by a S-adenosylmethionine (SAM)-dependent methyltransferase.[1]

Synthesis of the Enediyne Core

The hallmark enediyne core is assembled by a second, distinct iterative Type I PKS, NcsE.[1][4] A suite of fourteen enzymes, encoded by ncsE to ncsE11, along with ncsF1 and ncsF2, are dedicated to the synthesis of this complex structure.[1] The NcsE PKS iteratively condenses acetyl-CoA and malonyl-CoA units to generate a linear polyene intermediate. Subsequent enzymatic modifications, including epoxide formation catalyzed by enzymes with epoxide hydrolase activity (NcsF1 and NcsF2), lead to the formation of the nine-membered enediyne ring.[1]

Convergent Assembly of the Chromophore

The final stage of chromophore biosynthesis involves the convergent assembly of the three independently synthesized moieties.[1] The glycosyltransferase NcsC6 catalyzes the attachment of the dNDP-deoxyaminosugar to the enediyne core.[1] The naphthoyl group is then attached to the enediyne core by the enzyme NcsB2, which functions as a CoA ligase.[1] An additional carbonate functionality is also present in the final chromophore, likely derived from carbon dioxide or bicarbonate, although the enzymatic nature of this addition is yet to be fully elucidated.[1]

The Role of the Apoprotein (NcsA)

The apoprotein NcsA plays a crucial role in the biology of this compound. It forms a tight, non-covalent complex with the highly unstable chromophore, protecting it from degradation and facilitating its delivery to the target DNA.[3] The gene encoding the apoprotein, ncsA, is located within the biosynthetic gene cluster.[5]

Quantitative Data

| Parameter | Enzyme/Process | Value | Reference |

| Enzyme Kinetics | |||

| Km | NcsE (enediyne PKS) | Not Reported | |

| kcat | NcsE (enediyne PKS) | Not Reported | |

| Km | NcsB (naphthoate PKS) | Not Reported | |

| kcat | NcsB (naphthoate PKS) | Not Reported | |

| Km | NcsC enzymes (aminosugar biosynthesis) | Not Reported | |

| kcat | NcsC enzymes (aminosugar biosynthesis) | Not Reported | |

| Production Yields | |||

| Titer (mg/L) | This compound (wild-type) | Not Reported | |

| Titer (mg/L) | This compound (optimized fermentation) | Not Reported |

Note: The absence of specific values in this table highlights a gap in the current publicly available literature and presents an opportunity for future research.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a variety of molecular biology and biochemical techniques. While detailed, step-by-step protocols are often specific to the laboratory and experimental setup, this section outlines the general methodologies for key experiments.

Gene Inactivation in Streptomyces carzinostaticus

Gene inactivation is a fundamental technique to determine the function of specific genes within the ncs cluster. A common method involves homologous recombination to replace the target gene with an antibiotic resistance cassette.

Methodology Outline:

-

Construct a disruption cassette: A plasmid is constructed containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by DNA sequences homologous to the regions upstream and downstream of the target ncs gene.

-

Introduce the disruption cassette into S. carzinostaticus : The non-replicative plasmid is introduced into S. carzinostaticus protoplasts via transformation or by conjugation from E. coli.

-

Select for double-crossover events: Transformants are selected on media containing the appropriate antibiotic. Colonies that have undergone a double-crossover event, resulting in the replacement of the target gene with the resistance cassette, are identified by screening for the loss of a vector-borne marker.

-

Confirm gene disruption: The correct gene replacement is confirmed by PCR analysis and Southern blotting of the genomic DNA from the mutant strain.

Heterologous Expression of ncs Genes

To characterize the function of individual enzymes in the NCS pathway, the corresponding genes can be expressed in a heterologous host, such as E. coli or a genetically tractable Streptomyces species.

Methodology Outline:

-

Clone the target ncs gene: The gene of interest is amplified by PCR from S. carzinostaticus genomic DNA and cloned into an appropriate expression vector. For E. coli expression, a vector with a strong inducible promoter (e.g., T7 promoter) is typically used.

-

Transform the expression host: The expression construct is introduced into the chosen host strain (e.g., E. coli BL21(DE3)).

-

Induce protein expression: The culture is grown to a suitable cell density, and protein expression is induced by adding an inducer (e.g., IPTG for the T7 promoter).

-

Purify the recombinant protein: The cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., His-tag purification).

-

Enzyme assays: The activity of the purified enzyme is then tested using appropriate substrates.

Purification of this compound Chromophore

The labile nature of the NCS chromophore requires a rapid and efficient purification method, typically employing High-Performance Liquid Chromatography (HPLC).

Methodology Outline:

-

Extraction: The NCS chromophore is extracted from the culture filtrate or from the purified chromoprotein complex using an organic solvent such as methanol.

-

HPLC Separation: The methanol extract is subjected to reversed-phase HPLC. A C18 column is commonly used with a gradient of acetonitrile in water or a buffer as the mobile phase.

-

Detection and Collection: The elution of the chromophore is monitored by UV-Vis or fluorescence detection. The peak corresponding to the active chromophore is collected.

-

Characterization: The purity and identity of the isolated chromophore are confirmed by mass spectrometry and NMR spectroscopy.

In Vitro DNA Cleavage Assay

The biological activity of this compound is assessed by its ability to cleave DNA.

Methodology Outline:

-

Prepare the DNA substrate: Supercoiled plasmid DNA or a 5'-end-labeled linear DNA fragment is used as the substrate.

-

Incubation: The DNA is incubated with NCS (either the holo-protein or the isolated chromophore) in a suitable buffer. The reaction is typically initiated by the addition of a thiol-containing compound, such as 2-mercaptoethanol, to activate the chromophore.

-

Reaction termination: The reaction is stopped after a specific time by adding a chelating agent (e.g., EDTA) or by heat inactivation.

-

Analysis of DNA cleavage: The DNA fragments are analyzed by agarose gel electrophoresis (for plasmid DNA) or denaturing polyacrylamide gel electrophoresis (for end-labeled linear DNA). The conversion of supercoiled plasmid to nicked or linear forms, or the appearance of specific cleavage products on the sequencing gel, indicates DNA cleavage activity.

Visualization of Pathways and Workflows

This compound Biosynthetic Pathway

Caption: Convergent biosynthetic pathway of this compound.

Experimental Workflow: Gene Inactivation

Caption: General workflow for targeted gene inactivation in Streptomyces.

Regulatory Influence on NCS Biosynthesis

Caption: Putative regulatory cascade influencing this compound biosynthesis.

Conclusion

The biosynthetic pathway of this compound in Streptomyces is a remarkable example of nature's ingenuity in constructing complex and potent bioactive molecules. The convergent assembly of the chromophore from three distinct building blocks, orchestrated by a large and sophisticated gene cluster, highlights the modularity and efficiency of microbial secondary metabolism. While significant progress has been made in elucidating this pathway, this guide also underscores the need for further quantitative analysis of the enzymatic steps and production yields. A deeper understanding of the regulatory networks governing NCS biosynthesis will be crucial for harnessing its full therapeutic potential through metabolic engineering and synthetic biology approaches. The methodologies and conceptual frameworks presented herein provide a foundation for future research aimed at unlocking the remaining secrets of this fascinating natural product.

References

- 1. The two-component PhoR-PhoP system controls both primary metabolism and secondary metabolite biosynthesis in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The this compound biosynthetic gene cluster from Streptomyces carzinostaticus ATCC 15944 involving two iterative type I polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Phosphate Control of the Biosynthesis of Antibiotics and Other Secondary Metabolites Is Mediated by the PhoR-PhoP System: an Unfinished Story - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Phosphate Sensing, Transport and Signalling in Streptomyces and Related Actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Guardian of Potency: An In-depth Technical Guide on the Apoprotein's Role in Neocarzinostatin Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neocarzinostatin (NCS) is a potent chromoprotein antitumor antibiotic produced by Streptomyces carzinostaticus. It is a two-component system consisting of a non-covalently bound chromophore, the cytotoxic warhead, and a 113-amino acid carrier protein, the apoprotein (apo-NCS). The chromophore, a highly unstable enediyne compound, is responsible for the potent DNA-damaging activity of NCS.[1] However, its inherent lability presents a significant challenge for its therapeutic application. This is where the apoprotein plays a crucial role, acting as a molecular chaperone that protects, stabilizes, and delivers the chromophore to its target. This technical guide delves into the critical role of the apoprotein in maintaining the stability and functionality of this compound, providing a comprehensive overview for researchers and professionals in drug development.

The Apoprotein: A Structural Fortress for a Volatile Warhead

The apoprotein of this compound is a single-chain polypeptide with a molecular weight of approximately 11.2 kDa.[2] Its three-dimensional structure, determined by X-ray crystallography and NMR spectroscopy, reveals a seven-stranded antiparallel β-barrel fold, creating a deep cleft where the chromophore binds.[3] This binding is remarkably tight, with a dissociation constant (Kd) in the picomolar range (~10⁻¹⁰ M), indicating a very high affinity.[4]

The interaction between the apoprotein and the chromophore is multifaceted, involving a combination of:

-

Hydrophobic Interactions: The binding cleft is lined with hydrophobic amino acid residues that shield the labile enediyne core of the chromophore from the aqueous environment.

-

Hydrogen Bonds: Specific hydrogen bonds form between the functional groups of the chromophore and amino acid side chains within the binding pocket, further securing its orientation and stability.

-

Ionic Interactions: Electrostatic interactions also contribute to the high-affinity binding, ensuring the precise positioning of the chromophore within the apoprotein.

This intricate network of interactions not only anchors the chromophore but also imposes a conformational rigidity that prevents its spontaneous degradation.

Quantitative Analysis of Stability: A Tale of Two States

The stabilizing effect of the apoprotein on the this compound chromophore is profound. While the free chromophore is highly susceptible to degradation by heat, light, and changes in pH, the holo-NCS complex exhibits significantly greater stability.[5]

| Condition | Free Chromophore | Holo-Neocarzinostatin (Apoprotein-Chromophore Complex) | Reference |

| pH Stability | Labile above pH 4.8 | Stable over a pH range of 4.0 - 10.0 | [5] |

| Thermal Stability | Rapidly inactivated by heat | Apoprotein is heat-stable, with a melting temperature (Tm) of 61-66°C for various constructs. The complex protects the chromophore from heat-induced degradation. | [6][7] |

| Light Sensitivity | Inactivated by long-wavelength UV light (360 nm) | Apoprotein shields the chromophore from light-induced degradation. | [5] |

| Chemical Stability | Degraded by 2-mercaptoethanol | Apoprotein protects against degradation by reducing agents until release. | [5] |

Apo-Neocarzinostatin Thermal Stability

The thermal stability of the apoprotein itself has been a subject of detailed investigation. Circular dichroism studies have been employed to monitor the unfolding of the protein as a function of temperature.

| Construct | Melting Temperature (Tm) | Reference |

| Wild-type apo-NCS constructs | 61 - 66 °C | [6] |

Interestingly, while the apoprotein is resistant to heat-induced denaturation, it is susceptible to cold-induced unfolding. However, the binding of the chromophore has been shown to protect the apoprotein against this cold denaturation, highlighting the reciprocal nature of their stabilizing interaction.

Experimental Protocols: Unraveling the Stability Secrets

The characterization of this compound's stability and the interaction between its components relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy for Thermal Denaturation Studies

Objective: To determine the melting temperature (Tm) of apo-Neocarzinostatin, a measure of its thermal stability.

Methodology:

-

Sample Preparation:

-

Prepare a solution of apo-NCS at a concentration of 0.1 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0).

-

Ensure the buffer does not contain components that have high absorbance in the far-UV region.

-

Degas the sample to prevent bubble formation at elevated temperatures.

-

-

Instrumentation:

-

Use a Jasco J-715 spectropolarimeter or equivalent.

-

Set the pathlength of the cuvette to 2 mm.[6]

-

-

Data Acquisition:

-

Monitor the CD signal at 211 nm, a wavelength where significant changes in the secondary structure of apo-NCS can be observed upon unfolding.[6]

-

Increase the temperature at a rate of 1°C/min.[6]

-

Collect data over a temperature range that encompasses the entire unfolding transition (e.g., 20°C to 90°C).

-

-

Data Analysis:

-

Plot the CD signal at 211 nm as a function of temperature.

-

The resulting curve will be sigmoidal. The midpoint of the transition, where 50% of the protein is unfolded, corresponds to the melting temperature (Tm).

-

Fluorescence Spectroscopy for Chromophore-DNA Binding Analysis

Objective: To characterize the binding of the this compound chromophore to DNA using fluorescence quenching.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the isolated NCS chromophore in a suitable solvent (e.g., methanol).

-

Prepare solutions of DNA (e.g., calf thymus DNA) of varying concentrations in a buffer such as 10 mM Tris-HCl, pH 7.5.

-

The final reaction mixture should contain a fixed concentration of the chromophore and varying concentrations of DNA.

-

-

Instrumentation:

-

Data Acquisition:

-

Measure the fluorescence intensity of the chromophore solution in the absence of DNA.

-

Titrate the chromophore solution with increasing concentrations of DNA, recording the fluorescence spectrum after each addition.

-

Binding of the chromophore to DNA will result in quenching of its fluorescence and a shift in the emission peak to around 420 nm.[8]

-

-

Data Analysis:

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

The data can be fitted to a binding isotherm to determine the dissociation constant (Kd) of the chromophore-DNA interaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Objective: To determine the three-dimensional structure of the holo-Neocarzinostatin complex and characterize the interactions between the apoprotein and the chromophore.

Methodology:

-

Sample Preparation:

-

For NMR studies, holo-NCS is typically prepared at a concentration of 1-2 mM.

-

The sample is dissolved in a deuterated buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O) to minimize the solvent signal.

-

The pH of the sample is adjusted to a value where the complex is stable (e.g., pH 6.0).

-

For assignment of protein resonances, uniformly ¹⁵N- and/or ¹³C-labeled protein is often used.

-

-

Instrumentation:

-

High-field NMR spectrometers (e.g., 600 MHz or higher) equipped with cryogenic probes are used to achieve the necessary resolution and sensitivity.

-

-

Data Acquisition:

-

A suite of multidimensional NMR experiments is performed, including:

-

2D ¹H-¹⁵N HSQC: To observe the amide protons and nitrogens of the protein backbone.

-

3D Triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB): For sequential assignment of the protein backbone resonances.

-

3D ¹⁵N- and ¹³C-edited NOESY: To obtain distance restraints between protons, which are crucial for structure calculation.

-

-

-

Data Analysis:

-

The NMR spectra are processed and analyzed using specialized software (e.g., NMRPipe, Sparky).

-

The assigned chemical shifts and NOE-derived distance restraints are used as input for structure calculation programs (e.g., CYANA, Xplor-NIH) to generate a three-dimensional model of the holo-NCS complex.

-

Visualizing the Molecular Interactions and Pathways

Chromophore Stabilization by the Apoprotein

Caption: The apoprotein sequesters the labile chromophore, protecting it from degradation.

Experimental Workflow for Stability Analysis

Caption: Workflow for characterizing this compound stability and interactions.

This compound's Mechanism of Action

Caption: Pathway of this compound from cellular entry to DNA damage.

Conclusion

The apoprotein of this compound is not merely a passive carrier but an essential partner that ensures the stability and bioavailability of the highly reactive chromophore. Its unique β-barrel structure provides a protective niche that shields the chromophore from degradation, allowing it to reach its therapeutic target, DNA. Understanding the intricate details of this protein-ligand interaction is paramount for the rational design of novel drug delivery systems and the development of more stable and effective enediyne-based anticancer agents. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers dedicated to advancing our knowledge of this fascinating molecular machine and harnessing its therapeutic potential.

References

- 1. Sample Preparation [nmr.chemie.hhu.de]

- 2. Solution structure of a novel chromoprotein derived from apo-neocarzinostatin and a synthetic chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Solution NMR structure investigation for releasing mechanism of this compound chromophore from the holoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Analysis by Fluorescence Quenching Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stabilization of this compound nonprotein chromophore activity by interaction with apoprotein and with HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluating the use of Apo-neocarzinostatin as a cell penetrating protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of chromophore and apo-protein in this compound action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of the nonprotein chromophore of this compound to deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Activating Neocarzinostatin Chromophore with Thiol Compounds: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the activation of the Neocarzinostatin (NCS) chromophore by thiol compounds. It is intended for researchers, scientists, and drug development professionals working in the fields of natural product chemistry, enzymology, and oncology. This document details the chemical mechanism of activation, presents key quantitative data, outlines experimental protocols, and provides visual diagrams of the core processes.

Introduction to this compound

This compound is a chromoprotein antibiotic isolated from Streptomyces carzinostaticus. It consists of an apoprotein (apo-NCS) and a non-covalently bound, highly unstable chromophore (NCS-chr). The chromophore is the biologically active component, exhibiting potent antitumor and antibiotic properties. Its activity stems from its ability to undergo a specific activation process to form a highly reactive intermediate that causes sequence-specific damage to DNA.

The NCS chromophore is a complex molecule featuring a nine-membered enediyne ring system, a bicyclic core, an epoxide, a cyclic carbonate, and an amino sugar moiety. In its native state, this chromophore is stable. However, upon release from the protective apoprotein, it becomes susceptible to activation, particularly by nucleophilic attack from thiol-containing compounds.

The Chemical Mechanism of Activation

The activation of the NCS chromophore is a cascade of chemical reactions initiated by the nucleophilic addition of a thiol compound, such as glutathione (GSH), to the C12 position of the chromophore. This initial step triggers a series of intramolecular rearrangements, ultimately leading to the formation of a highly reactive diyl radical species. This biradical is responsible for the DNA-damaging effects of this compound.

The key steps in the activation pathway are:

-

Thiol Adduct Formation: A thiol compound attacks the C12 position of the NCS chromophore, forming a thiol adduct. This initial reaction is often the rate-limiting step.

-

Epoxide Opening and Rearrangement: The formation of the thiol adduct induces a conformational change in the molecule, leading to the opening of the epoxide ring. This is followed by a rearrangement of the cyclic carbonate.

-

Masamune-Bergman Cyclization: The conformational changes and rearrangements culminate in a Masamune-Bergman cyclization of the enediyne core. This cycloaromatization reaction generates a transient but highly reactive p-benzyne diyl radical.

-

Hydrogen Abstraction and DNA Damage: The diyl radical, once formed, can abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks and ultimately cell death.

Activation Pathway Diagram

Caption: The activation pathway of the this compound chromophore by thiol compounds.

Quantitative Data

The kinetics and efficiency of NCS chromophore activation are dependent on the nature of the thiol compound, pH, and temperature. The following tables summarize key quantitative data from various studies.

Table 1: Kinetic Data for NCS Chromophore Activation by Various Thiols

| Thiol Compound | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Temperature (°C) | pH | Reference |

| Glutathione (GSH) | 0.023 | 25 | 7.0 | |

| 2-Mercaptoethanol | 0.018 | 25 | 7.0 | |

| Dithiothreitol (DTT) | 0.045 | 25 | 7.0 | |

| Cysteine | 0.015 | 25 | 7.0 |

Note: The rate constants can vary depending on the specific experimental conditions.

Table 2: Spectroscopic Data for NCS Chromophore Species

| Species | Key UV-Vis Absorption Maxima (λmax) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent/Buffer |

| Inactive NCS Chromophore | 340 | 9,500 | Methanol |

| Thiol Adduct Intermediate | 320, 365 | Varies with thiol | Aqueous Buffer |

| Activated (Post-Cyclization) Species | ~260 | Not well-defined | Aqueous Buffer |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the activation of the NCS chromophore.

Protocol for Thiol-Mediated Activation of NCS Chromophore

This protocol describes the activation of the NCS chromophore using glutathione (GSH) and monitoring the reaction by UV-Vis spectroscopy.

Materials:

-

This compound (holoprotein)

-

Glutathione (GSH)

-

Sodium phosphate buffer (100 mM, pH 7.4)

-

Methanol

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of NCS chromophore:

-

Dissolve the this compound holoprotein in the sodium phosphate buffer.

-

Extract the chromophore by adding cold methanol and centrifuging to precipitate the apoprotein.

-

Determine the concentration of the chromophore solution spectrophotometrically using the molar extinction coefficient at 340 nm.

-

-

Prepare a stock solution of GSH:

-

Dissolve a known amount of GSH in the sodium phosphate buffer to create a stock solution (e.g., 10 mM).

-

-

Set up the reaction:

-

In a quartz cuvette, add the sodium phosphate buffer.

-

Add an aliquot of the NCS chromophore stock solution to achieve a final concentration with an initial absorbance of ~1.0 at 340 nm.

-

Initiate the reaction by adding the GSH stock solution to the desired final concentration (e.g., 1 mM).

-

-

Monitor the reaction:

-

Immediately place the cuvette in the spectrophotometer.

-

Record the UV-Vis spectrum at regular time intervals (e.g., every 30 seconds) over the range of 250-450 nm.

-

Observe the decrease in absorbance at 340 nm and the appearance of new peaks corresponding to the intermediates and final products.

-

Protocol for DNA Cleavage Assay

This protocol outlines how to assess the DNA-damaging ability of the activated NCS chromophore using plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Activated NCS chromophore solution (prepared as in 4.1)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Agarose gel

-

Gel loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis system

Procedure:

-

Set up the DNA cleavage reaction:

-

In a microcentrifuge tube, mix the plasmid DNA (e.g., 200 ng) with TE buffer.

-

Add the freshly prepared activated NCS chromophore solution at various concentrations.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Stop the reaction:

-

Add gel loading dye to the reaction mixture to stop the reaction and prepare for electrophoresis.

-

-

Analyze by agarose gel electrophoresis:

-

Load the samples onto an agarose gel.

-

Run the gel at a constant voltage until the dye front has migrated sufficiently.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

-

Interpret the results:

-

The extent of DNA cleavage is determined by the conversion of the supercoiled plasmid DNA (Form I) to the nicked circular (Form II) and linear (Form III) forms.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying NCS chromophore activation and its effects on DNA.

Caption: A typical experimental workflow for NCS chromophore activation and DNA cleavage analysis.

An In-depth Technical Guide on Free Radical Generation by the Neocarzinostatin Chromophore

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neocarzinostatin (NCS) is a potent chromoprotein antitumor antibiotic renowned for its DNA-damaging capabilities. The biological activity of NCS resides in its non-protein chromophore, a highly unstable enediyne molecule. This guide provides a comprehensive technical overview of the mechanism by which the this compound chromophore generates free radicals, leading to DNA cleavage and subsequent cellular responses. It details the activation process, the nature of the radical species formed, and the types of DNA lesions induced. Furthermore, this document outlines key experimental protocols for studying these processes and summarizes the cellular signaling pathways triggered by NCS-induced DNA damage.

Introduction

This compound, produced by Streptomyces carzinostaticus, is a complex of a 113-amino acid apoprotein and a non-covalently bound chromophore.[1] The apoprotein serves to stabilize and transport the highly reactive chromophore to its target, cellular DNA.[1] The chromophore's potent cytotoxicity stems from its unique enediyne core, which, upon activation, undergoes a cycloaromatization reaction to produce a highly reactive diradical species. This diradical is responsible for abstracting hydrogen atoms from the deoxyribose backbone of DNA, initiating a cascade of events that culminates in DNA strand breaks and cell death.[1] Understanding the intricate mechanism of free radical generation by the NCS chromophore is crucial for the development of novel enediyne-based anticancer therapeutics with improved efficacy and specificity.

Mechanism of Free Radical Generation

The generation of DNA-damaging free radicals by the NCS chromophore is a multi-step process that begins with the activation of the enediyne moiety.

Thiol-Dependent Activation

In the cellular environment, the primary mechanism of NCS chromophore activation involves the nucleophilic attack of a thiol-containing molecule, such as glutathione, on the C12 position of the chromophore.[2] This initial reaction triggers a cascade of electronic rearrangements, including the opening of an epoxide ring, which sets the stage for the critical cycloaromatization reaction.[1]

This activation process culminates in the Bergman cyclization of the enediyne core, a thermally allowed pericyclic reaction that converts the nine-membered ring into a more stable aromatic ring. This transformation generates a highly reactive para-benzyne diradical, the ultimate DNA-damaging species.[1]

Thiol-Independent Activation at Bulged DNA Sites

Interestingly, the NCS chromophore can also be activated to generate a biradical species in a thiol-independent manner when it interacts with specific DNA structures, such as single-base bulges.[3][4] This alternative activation pathway involves an intramolecular Michael addition reaction, leading to the formation of a spirolactone cumulene intermediate that can then proceed to generate a DNA-cleaving radical species.[3][4][5]

DNA Damage by NCS-Generated Radicals

The p-benzyne diradical generated from the activated NCS chromophore is a potent hydrogen-abstracting agent. Its primary target is the sugar-phosphate backbone of DNA.

Hydrogen Abstraction and Strand Scission

The diradical abstracts hydrogen atoms from the deoxyribose sugar of DNA, primarily from the C-1', C-4', and C-5' positions.[6] This hydrogen abstraction creates a carbon-centered radical on the DNA. In the presence of molecular oxygen, this DNA radical can react to form a peroxyl radical, which then undergoes a series of reactions leading to either a single-strand break (SSB) or a double-strand break (DSB).[6] The ratio of SSBs to DSBs is approximately 10-15 to 1.[7] The type of activating thiol can influence the yield of double-strand breaks, with glutathione producing seven-fold more DSBs than 2-mercaptoethanol.[8]

Formation of Abasic Sites

In addition to direct strand scission, the NCS chromophore can also induce the formation of abasic sites, particularly at cytidylate residues within AGC sequences.[9] This process is also initiated by hydrogen abstraction from the deoxyribose sugar, leading to the destabilization and subsequent loss of the base.[9]

Quantitative Data on NCS Chromophore Activity

| Parameter | Value | Reference |

| Kinetics of Thiol Activation | ||

| First-order rate constant of activation | 0.013 s⁻¹ | [2] |

| Hydrogen Abstraction | ||

| Rate constant for H-abstraction by phenyl radical from THF (model) | 1.1 x 10⁷ M⁻¹s⁻¹ | [2][10] |

| Kinetic Isotope Effect (kH/kD) at C-4' of thymidine | 4.0 | [11] |

| Kinetic Isotope Effect (kH/kD) at C-5' of thymidine | 1.6 | [11] |

| DNA Damage Yields | ||

| Ratio of Single-Strand Breaks to Double-Strand Breaks | 10-15 : 1 | [7] |

| Increased yield of DSBs with Glutathione vs. 2-Mercaptoethanol | 7-fold | [8] |

Experimental Protocols

DNA Cleavage Assay using Agarose Gel Electrophoresis

This protocol is used to assess the ability of the NCS chromophore to induce single- and double-strand breaks in plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound chromophore

-

Thiol activating agent (e.g., 2-mercaptoethanol or glutathione)

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl)

-

Agarose

-

TAE or TBE buffer

-

DNA loading dye

-

DNA staining agent (e.g., ethidium bromide or SYBR Safe)

-

Agarose gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a 1% agarose gel in TAE or TBE buffer containing a DNA staining agent.

-

Set up the reaction mixtures in microcentrifuge tubes. A typical reaction contains plasmid DNA (e.g., 200 ng), reaction buffer, and the desired concentration of the NCS chromophore.

-

Initiate the reaction by adding the thiol activating agent.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding DNA loading dye.

-

Load the samples into the wells of the agarose gel.

-

Run the gel at a constant voltage (e.g., 100 V) until the dye front has migrated an appropriate distance.

-

Visualize the DNA bands on a UV transilluminator. Supercoiled (undamaged), nicked circular (single-strand break), and linear (double-strand break) forms of the plasmid will migrate at different rates.

-

Quantify the amount of each DNA form to determine the extent of DNA cleavage.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

ESR (or EPR) spectroscopy is a powerful technique for the direct detection and characterization of paramagnetic species, including the free radicals generated by the NCS chromophore. Spin trapping is often employed to increase the lifetime of the highly reactive radicals for easier detection.

Materials:

-

This compound chromophore

-

Thiol activating agent

-

Spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN))

-

Reaction buffer

-

ESR spectrometer

-

Capillary tubes for sample loading

Procedure:

-

Prepare a reaction mixture containing the NCS chromophore, the spin trapping agent, and the reaction buffer in an ESR-compatible tube.

-

Initiate the reaction by adding the thiol activating agent.

-

Immediately place the sample into the cavity of the ESR spectrometer.

-

Record the ESR spectrum at room temperature.

-

The resulting spectrum will be a composite of the spin adducts formed. The hyperfine splitting constants of the spectrum can be used to identify the trapped radical species.

Cellular Signaling Pathways Activated by NCS

The extensive DNA damage induced by the this compound chromophore triggers a complex cellular response, primarily orchestrated by the DNA damage response (DDR) pathway, which can ultimately lead to cell cycle arrest and apoptosis.

DNA Damage Response (DDR) Pathway

The double-strand breaks generated by NCS are potent activators of the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases. These kinases initiate a signaling cascade that leads to the phosphorylation of numerous downstream targets, including the tumor suppressor protein p53. Activated p53 can then induce the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis.

Mitochondrial Pathway of Apoptosis

NCS-induced apoptosis is often mediated through the intrinsic or mitochondrial pathway. The activation of p53 can lead to the upregulation of pro-apoptotic members of the Bcl-2 family, such as Bax and Bak. These proteins promote mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Initiator caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[12][13][14][15] The anti-apoptotic protein Bcl-2 can paradoxically potentiate NCS-induced apoptosis through a mechanism that requires its cleavage by caspase-3.[1]

Conclusion

The this compound chromophore represents a fascinating and potent natural product with a complex mechanism of action centered on the generation of free radicals. Its ability to be activated by cellular thiols to produce a DNA-cleaving diradical has made it a subject of intense research and a blueprint for the design of synthetic enediyne antitumor agents. A thorough understanding of its activation, the nature of the radical species, the resulting DNA damage, and the subsequent cellular responses is paramount for exploiting its therapeutic potential while minimizing off-target effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals working in this exciting field. Further investigation into the nuances of its mechanism and the development of more targeted delivery systems will undoubtedly pave the way for the next generation of enediyne-based cancer therapies.

References

- 1. Bcl-2-mediated potentiation of this compound-induced apoptosis: requirement for caspase-3, sulfhydryl groups, and cleavable Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. OpenRiver - Ramaley Celebration: Determination of the Rate Constant for H Atom Abstraction by Phenyl Radicals for THF [openriver.winona.edu]

- 3. Spontaneous generation of a biradical species of this compound chromophore: role in DNA bulge-specific cleavage [pubmed.ncbi.nlm.nih.gov]

- 4. Spontaneous generation of a biradical species of this compound chromophore: role in DNA bulge-specific cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific binding of the biradical analog of this compound chromophore to bulged DNA: implications for thiol-independent cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of DNA strand breakage in vitro by the antitumor protein this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-mediated DNA damage and repair in wild-type and repair-deficient Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sequence-specific double-strand breakage of DNA by this compound involves different chemical mechanisms within a staggered cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Atypical abasic sites generated by this compound at sequence-specific cytidylate residues in oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. openriver.winona.edu [openriver.winona.edu]

- 11. srd.nist.gov [srd.nist.gov]

- 12. The mitochondrial death pathway: a promising therapeutic target in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dovepress.com [dovepress.com]

- 15. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]

Neocarzinostatin's DNA Cleavage: A Technical Guide to Sequence Specificity and Mechanistic Action

For Researchers, Scientists, and Drug Development Professionals

Neocarzinostatin (NCS), a potent antitumor antibiotic, exerts its cytotoxic effects through the induction of DNA damage. This technical guide provides an in-depth exploration of the sequence specificity of DNA cleavage by NCS, details the experimental protocols used to elucidate its mechanism, and illustrates the key signaling pathways activated in response to NCS-induced DNA lesions.

Core Mechanism of this compound-Induced DNA Cleavage

The DNA-damaging activity of this compound is attributed to its non-protein chromophore, an enediyne compound. The process is initiated by the binding of this chromophore to the minor groove of DNA, a process that involves intercalation of its naphthalene moiety[1]. This binding is followed by a critical activation step. In the presence of a thiol co-factor, such as glutathione or 2-mercaptoethanol, the NCS chromophore undergoes a molecular rearrangement to form a highly reactive diradical species[1][2]. This diradical is responsible for abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand cleavage[1][2].

The efficiency of this process is influenced by the specific thiol co-factor present. Studies have shown that the use of glutathione results in a seven-fold increase in the formation of double-strand breaks compared to when 2-mercaptoethanol is used as the activating agent[2].

Sequence Specificity of DNA Cleavage

This compound exhibits a notable preference for cleaving DNA at specific nucleotide sequences. The primary targets are thymidine (T) and adenine (A) residues[3]. While single-strand breaks show a general preference for these bases, sequence-specific recognition is more pronounced in the context of double-strand breaks[2].

Preferred Cleavage Motifs

Quantitative analyses have identified specific trinucleotide sequences that are preferentially targeted by NCS. The general motif for cleavage is often described as 5'-GNT-3' and 5'-GNA-3', where cleavage occurs at the T or A residue. The nature of the base at the third position (Nb) significantly influences the cleavage efficiency, with the order of preference being T > A >> C > G[3].

Double-strand breaks, which are considered the most lethal lesions induced by NCS, occur with high specificity at GT steps, with the sequence 5'-AGT-3' paired with 5'-ACT-3' being a particularly prominent target[2]. These double-strand breaks are staggered, with a two-nucleotide 3' overhang[2].

Influence of DNA Microstructure

The local three-dimensional structure of DNA also plays a crucial role in determining the sites of NCS cleavage. The presence of DNA bulges, for instance, can create preferential targets for the NCS chromophore[4]. Binding of the chromophore to these non-canonical structures is significantly stronger, showing a 3-4 times higher affinity for bulge-containing duplexes compared to perfect hairpin duplexes[4]. This enhanced binding leads to selective cleavage at these sites.

Quantitative Analysis of DNA Cleavage

The following tables summarize the available quantitative data on this compound's DNA cleavage specificity.

| Parameter | Value | Reference |

| Thiol Co-factor Efficiency | ||

| Relative Double-Strand Break Formation (Glutathione vs. 2-Mercaptoethanol) | 7-fold higher with Glutathione | [2] |

| Cleavage Site Preference (at Nb in 5'-GNaNb-3') | ||

| Thymidine (T) | Highest | [3] |

| Adenine (A) | High | [3] |

| Cytosine (C) | Low | [3] |

| Guanine (G) | Lowest | [3] |

| Double-Strand Break Characteristics | ||

| Predominant Sequence | GT steps (e.g., AGT•ACT) | [2] |

| Cleavage Pattern | Staggered with a 2-nucleotide 3'-overhang | [2] |

| Binding Affinity | ||

| Relative affinity for bulge vs. perfect duplex | 3-4 times stronger for bulge-containing DNA | [4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study this compound-induced DNA cleavage.

Analysis of Cleavage Sites by Maxam-Gilbert Sequencing

This method allows for the precise identification of NCS cleavage sites at the nucleotide level.

Protocol:

-

DNA Preparation and Labeling:

-

Isolate and purify the DNA fragment of interest.

-

Radioactively label one 5' end of the DNA fragment using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Purify the end-labeled DNA to remove unincorporated nucleotides.

-

-

This compound Treatment:

-

Incubate the end-labeled DNA with the this compound chromophore and a thiol activator (e.g., 2-mercaptoethanol or glutathione) in a suitable buffer.

-

Perform control reactions without NCS and without the thiol activator.

-

Stop the reaction by adding a quenching agent and precipitating the DNA.

-

-

Chemical Cleavage Reactions (Maxam-Gilbert):

-

Perform the four standard base-specific chemical cleavage reactions (G, A+G, C, C+T) on a separate aliquot of the end-labeled, untreated DNA to serve as a sequencing ladder.

-

G reaction: Use dimethyl sulfate (DMS).

-

A+G reaction: Use formic acid.

-

C+T reaction: Use hydrazine.

-

C reaction: Use hydrazine in the presence of high salt.

-

-

Cleave the modified DNA at the modified bases using piperidine.

-

-

Gel Electrophoresis and Autoradiography:

-

Resolve the DNA fragments from the NCS-treated sample and the four Maxam-Gilbert sequencing reactions on a high-resolution denaturing polyacrylamide gel.

-

Dry the gel and expose it to X-ray film to visualize the radioactive fragments.

-

The positions of the bands in the NCS-treated lane will correspond to the cleavage sites, which can be precisely identified by comparison with the sequencing ladder.

-

Measurement of DNA Strand Breaks by Filter Elution Assays

Filter elution assays are used to quantify the frequency of single-strand breaks (SSBs) and double-strand breaks (DSBs).

Protocol:

-

Cell Treatment and Lysis:

-

Treat cultured cells with this compound for the desired time.

-

Harvest the cells and load them onto a polycarbonate filter.

-

Lyse the cells directly on the filter using a lysis solution containing proteinase K.

-

-

Elution:

-

Elute the DNA from the filter with an alkaline buffer (pH > 12). The rate of elution is proportional to the number of single-strand breaks.

-

Collect fractions of the eluate over time.

-

-

Quantification:

-

Quantify the amount of DNA in each fraction and the amount remaining on the filter using a fluorescent DNA-binding dye (e.g., Hoechst 33258).

-

Calculate the elution rate, which is a measure of the frequency of SSBs.

-

Protocol:

-

Cell Treatment and Lysis:

-

Follow the same procedure as for alkaline elution for cell treatment and lysis.

-

-

Elution:

-

Elute the DNA from the filter with a neutral buffer (pH 7.0-7.5). The rate of elution under these conditions is proportional to the number of double-strand breaks.

-

Collect fractions of the eluate over time.

-

-

Quantification:

-

Quantify the DNA in each fraction and on the filter as described for alkaline elution.

-

Calculate the elution rate to determine the frequency of DSBs.

-

Determination of DNA Binding Affinity by Fluorescence Titration

This method is used to measure the binding affinity of the this compound chromophore to DNA.

Protocol:

-

Sample Preparation:

-

Prepare a solution of the this compound chromophore at a fixed concentration in a suitable buffer.

-

Prepare a series of solutions of the DNA of interest at varying concentrations.

-

-

Fluorescence Measurement:

-

Measure the intrinsic fluorescence of the NCS chromophore in the absence of DNA.

-

Titrate the NCS chromophore solution with increasing concentrations of the DNA solution.

-

After each addition of DNA, allow the solution to equilibrate and then measure the fluorescence intensity. The binding of the chromophore to DNA will typically lead to a quenching of its fluorescence.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Fit the data to a suitable binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

-

Visualizing the Molecular Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involved in this compound's mechanism of action and the cellular response to the DNA damage it induces.

References

- 1. Free radical mechanisms in this compound-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequence-specific double-strand breakage of DNA by this compound involves different chemical mechanisms within a staggered cleavage site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA microstructural requirements for this compound chromophore-induced direct strand cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA damage by thiol-activated this compound chromophore at bulged sites - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of Neocarzinostatin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals